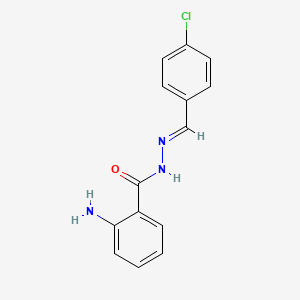![molecular formula C21H17N3O4 B5519682 3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)
3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" is a complex organic compound. Its study is crucial in understanding its synthesis, structure, and properties for various scientific applications.
Synthesis Analysis
Synthesis of compounds like "3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" often involves multi-step processes. For example, the synthesis of related oxazolo[4,5-b]pyridine derivatives can be achieved through methods like one-pot synthesis or by using specific catalysts under solvent-free conditions, as seen in the synthesis of related compounds (Mohammadpoor-Baltork et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like X-ray diffraction and FT-IR spectroscopy. These methods provide valuable insights into bond lengths, angles, and torsion angles, which are essential for understanding the compound's spatial configuration (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like this are often characterized by their selectivity and yield. For example, oxazolo[4,5-b]pyridines can be synthesized through reactions involving specific reagents and catalysts, leading to a variety of derivatives with distinct chemical properties (Gelmi et al., 1992).
Scientific Research Applications
Synthesis and Optical Properties
A series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, closely related to the compound , have been synthesized and their photophysical properties studied. These compounds, including ones with methoxy moieties, have been analyzed for their absorption, excitation spectra, and fluorescence quantum yields. Due to their facile synthesis and intriguing photophysical properties, they show potential as organic semiconductors (Briseño-Ortega et al., 2018).
Biological and Antioxidant Activity
Research into the synthesis of triazolopyrimidines, which are structurally similar to the specified compound, has revealed their potential biological and antioxidant activities. These compounds were synthesized using Biginelli protocol and evaluated for antimicrobial activity, showcasing their utility in medicinal chemistry (Gilava et al., 2020).
Antimicrobial Activities
Some novel triazole derivatives, including structures akin to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds demonstrated variable degrees of effectiveness against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2010).
Synthesis of Novel Heterocyclic Systems
The compound is structurally related to a range of novel heterocyclic systems, including pyrido[3,2-c]pyrrolo[2,3-e]azocines. These compounds have shown typical pyrrole-type reactivity, indicating potential applications in various chemical synthesis processes (Deady & Devine, 2006).
Structural and Theoretical Studies
Similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been studied for their molecular structures using X-ray diffraction and theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for their application in material science (Gumus et al., 2018).
properties
IUPAC Name |
3-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-15-6-3-5-13(11-15)20(25)23-16-12-14(8-9-17(16)27-2)21-24-19-18(28-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZSKJIXRVZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)
![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)
![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)
![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)


![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5519680.png)
![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)
![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)
